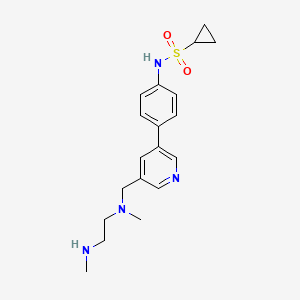
Prmt6-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prmt6-IN-3 is a chemical compound that acts as an inhibitor of protein arginine methyltransferase 6 (PRMT6). Protein arginine methyltransferase 6 is an enzyme involved in the methylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, DNA repair, and other cellular processes. Inhibitors of protein arginine methyltransferase 6, such as this compound, are of significant interest in scientific research due to their potential therapeutic applications in various diseases, including cancer.
Métodos De Preparación
The synthesis of Prmt6-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the desired product.
Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures.
Análisis De Reacciones Químicas
Prmt6-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, and they can include various derivatives of this compound with modified chemical properties.
Aplicaciones Científicas De Investigación
Prmt6-IN-3 has a wide range of scientific research applications, including:
Drug Development:
Mecanismo De Acción
Prmt6-IN-3 exerts its effects by inhibiting the enzymatic activity of protein arginine methyltransferase 6. The compound binds to the active site of the enzyme, preventing it from methylating arginine residues on target proteins. This inhibition disrupts the normal function of protein arginine methyltransferase 6, leading to changes in gene expression, DNA repair, and other cellular processes. The molecular targets and pathways involved include histone and non-histone proteins that are substrates for protein arginine methyltransferase 6, as well as downstream signaling pathways affected by the altered methylation status .
Comparación Con Compuestos Similares
Prmt6-IN-3 is compared with other inhibitors of protein arginine methyltransferase 6 and related enzymes, such as:
This compound is unique in its specific inhibition of protein arginine methyltransferase 6, making it a valuable tool for studying the distinct functions of this enzyme and its role in various diseases.
Propiedades
Fórmula molecular |
C19H26N4O2S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-[4-[5-[[methyl-[2-(methylamino)ethyl]amino]methyl]pyridin-3-yl]phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C19H26N4O2S/c1-20-9-10-23(2)14-15-11-17(13-21-12-15)16-3-5-18(6-4-16)22-26(24,25)19-7-8-19/h3-6,11-13,19-20,22H,7-10,14H2,1-2H3 |
Clave InChI |
VMIKTYCHSCYQBD-UHFFFAOYSA-N |
SMILES canónico |
CNCCN(C)CC1=CC(=CN=C1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
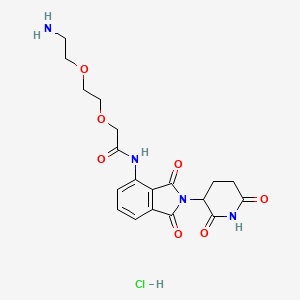
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)

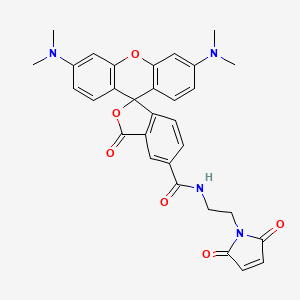
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
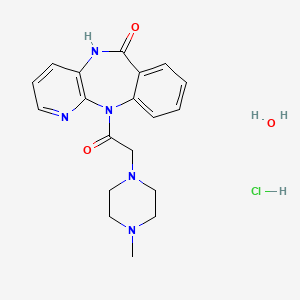
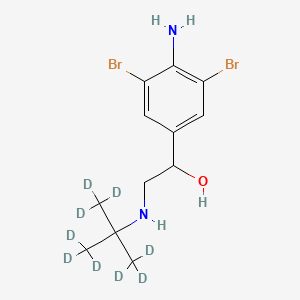
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)

